molecular formula C20H24N6O B12243788 2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B12243788
M. Wt: 364.4 g/mol
InChI Key: GFRAWJWFSVTZRV-UHFFFAOYSA-N
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Description

2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex heterocyclic compound It features a pyrazole ring, a pyrrolopyrrole structure, and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes using catalysts, controlling temperature and pressure, and employing purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole has several applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes, potentially inhibiting their activity. The benzodiazole moiety may bind to DNA or proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole lies in its combination of three distinct heterocyclic moieties, which confer unique chemical and biological properties.

Properties

Molecular Formula

C20H24N6O

Molecular Weight

364.4 g/mol

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C20H24N6O/c1-13-8-18(24(3)22-13)19(27)25-9-14-11-26(12-15(14)10-25)20-21-16-6-4-5-7-17(16)23(20)2/h4-8,14-15H,9-12H2,1-3H3

InChI Key

GFRAWJWFSVTZRV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C)C

Origin of Product

United States

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